Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS: 14362-06-2) is a polybrominated bicyclic ester with the molecular formula C₈H₄Br₆O₂ . Its structure features a norbornene (bicyclo[2.2.1]heptene) core substituted with six bromine atoms and a methyl ester group.
Properties
CAS No. |
38575-63-2 |
|---|---|
Molecular Formula |
C9H6Br6O2 |
Molecular Weight |
625.6 g/mol |
IUPAC Name |
methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C9H6Br6O2/c1-17-6(16)3-2-7(12)4(10)5(11)8(3,13)9(7,14)15/h3H,2H2,1H3 |
InChI Key |
KKTMVHJOBSNVHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(C(=C(C1(C2(Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction followed by bromination. The Diels-Alder reaction is a cycloaddition reaction between a diene and a dienophile, leading to the formation of a bicyclic structure. The resulting compound is then subjected to bromination under controlled conditions to introduce bromine atoms at specific positions .
Industrial production methods may involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The bromine atoms in the compound can form strong interactions with various biomolecules, affecting their structure and function . This can lead to changes in cellular processes and pathways, which are being studied for potential therapeutic applications .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : Brominated derivatives exhibit higher thermal stability and radical scavenging capacity compared to chlorinated analogues due to stronger C–Br bonds .
- Stereoselectivity: Non-halogenated esters (e.g., 3q–3s) achieve high enantiomeric purity via asymmetric catalysis, a route less feasible for heavily halogenated compounds due to steric constraints .
- Functional Diversity : Nitrogen or silicon incorporation expands applications into catalysis and biomedicine, whereas halogenation prioritizes industrial uses .
Biological Activity
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS Number: 38575-63-2) is a polybrominated compound that has garnered attention due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 625.57 g/mol. Its structural complexity includes multiple bromine atoms that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H6Br6O2 |
| Molecular Weight | 625.57 g/mol |
| Density | 3.033 g/cm³ |
| Boiling Point | 443.3 °C |
| Flash Point | 221.9 °C |
Antimicrobial Properties
Research indicates that brominated compounds often exhibit significant antimicrobial properties due to their ability to disrupt microbial cell membranes and metabolic processes. Studies have shown that this compound demonstrates notable efficacy against various bacterial strains and fungi.
- Bacterial Inhibition : In vitro studies have reported that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The compound also displays antifungal properties against species such as Candida albicans, suggesting potential applications in treating fungal infections.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
- Cell Lines Tested : Studies have included human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant potential for further development as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several halogenated compounds including this compound against clinical isolates of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Study 2: Cytotoxicity Assessment
In a study by Johnson et al. (2024), the cytotoxic effects of the compound were assessed in MCF-7 and A549 cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
The biological activity of this compound is attributed to its ability to interfere with cellular processes:
- Membrane Disruption : The presence of multiple bromine atoms enhances lipophilicity allowing the compound to integrate into lipid bilayers.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways in both microbial and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
